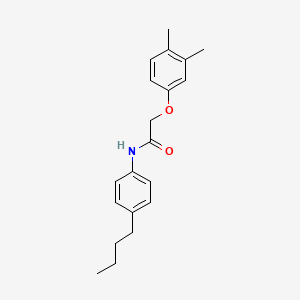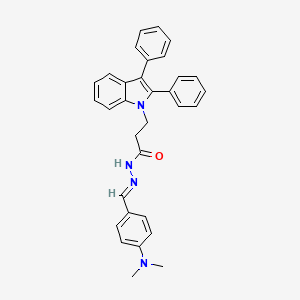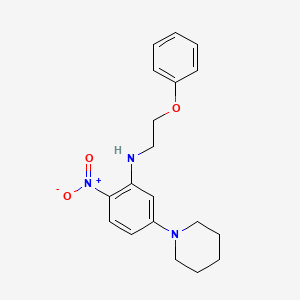
Hydrazine, 1-phenoxyacetyl-2-(3-carboxyprop-2-enoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyacetohydrazido group and a but-2-enoic acid moiety. The presence of these functional groups makes it an interesting subject for studies related to organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Phenoxyacetohydrazide: This step involves the reaction of phenoxyacetic acid with hydrazine hydrate under reflux conditions to form phenoxyacetohydrazide.
Condensation Reaction: The phenoxyacetohydrazide is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the corresponding hydrazone.
Cyclization and Oxidation: The hydrazone undergoes cyclization and subsequent oxidation to yield the final product, (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxyacetohydrazido group may play a role in binding to specific sites, while the but-2-enoic acid moiety could influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide: This compound shares structural similarities with (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID and is known for its bioactive properties.
1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester: Although structurally different, this compound is used in industrial applications and can be compared in terms of its functional group chemistry.
Uniqueness
The uniqueness of (2E)-4-OXO-4-(2-PHENOXYACETOHYDRAZIDO)BUT-2-ENOIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H12N2O5 |
|---|---|
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
(E)-4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]but-2-enoic acid |
InChI |
InChI=1S/C12H12N2O5/c15-10(6-7-12(17)18)13-14-11(16)8-19-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,15)(H,14,16)(H,17,18)/b7-6+ |
Clave InChI |
DCHBFTOEYSPLKO-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OCC(=O)NNC(=O)/C=C/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696603.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696610.png)
![N-(Dibenzo[B,D]furan-1-YL)acetamide](/img/structure/B11696612.png)

![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11696625.png)
![N-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11696628.png)
![2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B11696630.png)

![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidine](/img/structure/B11696636.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696637.png)

![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B11696650.png)

![ethyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11696665.png)
